![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)
Thieno[3,4-D]pyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .
Synthesis Analysis
Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis
The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis
Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .Applications De Recherche Scientifique
Anticancer Activities
Thieno[3,4-D]pyrimidine-2,4-diol derivatives have been designed and synthesized to target VEGFR-2, a protein involved in cancer cell growth . These compounds have shown potential anticancer activities, inhibiting VEGFR-2 and preventing cancer cell growth in two types of cancer cells . One compound, in particular, exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Induction of Cell Cycle Arrest
Further studies revealed that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.
Stimulation of Apoptosis
Apoptosis, or programmed cell death, was stimulated by these compounds by increasing BAX (a pro-apoptotic protein) and decreasing Bcl-2 (an anti-apoptotic protein) . This imbalance in the levels of these proteins triggers the process of apoptosis, leading to the death of cancer cells.
Increase in Caspase Levels
These compounds significantly raised the levels of caspase-8 and caspase-9 . Caspases are a family of proteins that play essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.
Computational Techniques for Drug Development
Computational techniques were used to investigate the complex of VEGFR-2 and these compounds at a molecular level . Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex . These techniques provide valuable insights into the molecular interactions of the complex, which may guide future drug design efforts.
6. Potential Photosensitizer for Skin Cancer Treatment Thieno[3,4-d]pyrimidine-4(1H)-thione, a derivative of Thieno[3,4-D]pyrimidine-2,4-diol, has been identified as a promising thiopyrimidine photosensitizer . It can be readily incorporated as a photodynamic agent into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .
Safety and Hazards
Orientations Futures
Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .
Mécanisme D'action
Target of Action
Thieno[3,4-D]pyrimidine-2,4-diol primarily targets various enzymes including protein kinases (PKs) . These enzymes play a crucial role in cell proliferation and differentiation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . For instance, it binds to the cognate receptor cluster of differentiation 74 (CD74), which induces the activation of the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The affected pathways include the MAPK pathway, which stabilizes cyclin D1 and consequently regulates cell cycle progression to enhance cell proliferation . The compound also affects the adenylyl cyclase (AC) and calcium-dependent pathways .
Pharmacokinetics
Thieno[3,4-D]pyrimidine-2,4-diol has been found to have improved membrane permeability and oral bioavailability . .
Result of Action
The molecular and cellular effects of Thieno[3,4-D]pyrimidine-2,4-diol’s action include the suppression of cell proliferation in non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
Propriétés
IUPAC Name |
1H-thieno[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNSEBSVPLRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-D]pyrimidine-2,4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

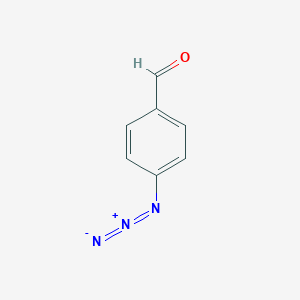
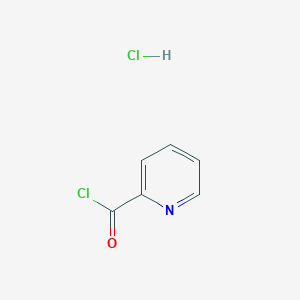
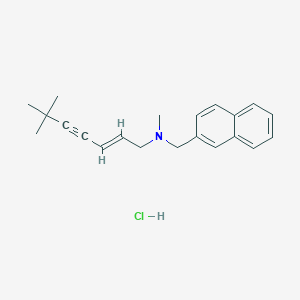
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

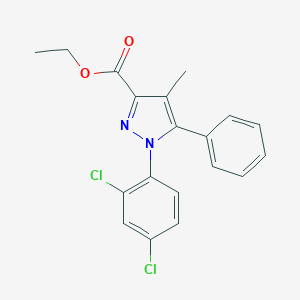
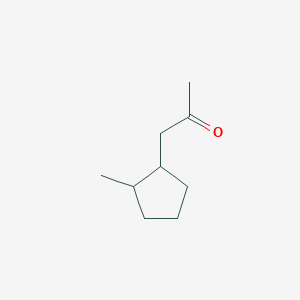
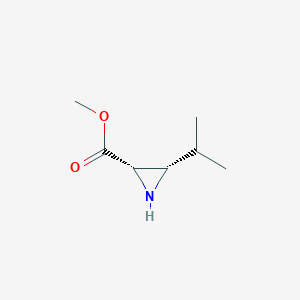
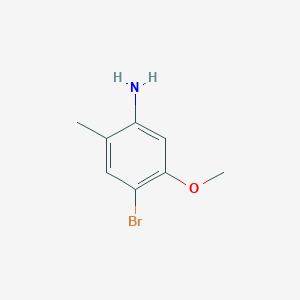
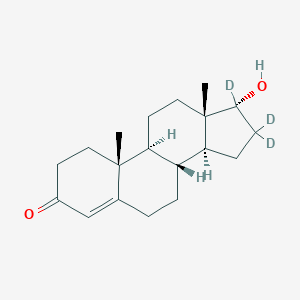
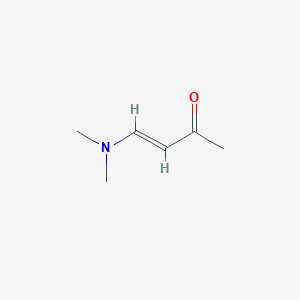
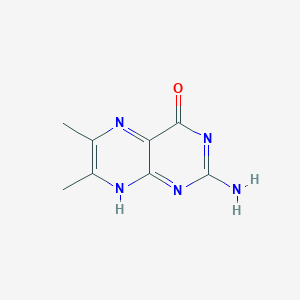

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)